molecular formula C20H19Cl2NO3 B12212127 (2Z)-2-(2,6-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-(2,6-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12212127
M. Wt: 392.3 g/mol
InChI Key: KJOWMCRJECNNEU-ZDLGFXPLSA-N
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Description

The compound “(2Z)-2-(2,6-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one” is a synthetic organic molecule that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2Z)-2-(2,6-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one” typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Dichlorobenzylidene Group: The 2,6-dichlorobenzylidene group can be introduced via a condensation reaction with a suitable aldehyde or ketone.

    Attachment of the Diethylamino Group: The diethylamino group can be introduced through an alkylation reaction using diethylamine and a suitable alkylating agent.

    Hydroxylation: The hydroxyl group at the 6-position can be introduced through a hydroxylation reaction using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions may target the benzylidene group, converting it to a benzyl group.

    Substitution: The dichlorobenzylidene group may undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its dichlorobenzylidene group is known to interact with various biological targets.

Medicine

The compound may have potential therapeutic applications, particularly in the development of drugs for treating diseases such as cancer or infectious diseases. Its ability to modulate biological pathways makes it a candidate for drug discovery.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “(2Z)-2-(2,6-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one” likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The dichlorobenzylidene group may enhance binding affinity, while the diethylamino group may influence the compound’s solubility and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(2,6-dichlorobenzylidene)-1-benzofuran-3(2H)-one: Lacks the diethylamino and hydroxyl groups.

    (2Z)-2-(2,6-dichlorobenzylidene)-7-hydroxy-1-benzofuran-3(2H)-one: Lacks the diethylamino group.

    (2Z)-2-(2,6-dichlorobenzylidene)-7-[(methylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one: Contains a methylamino group instead of a diethylamino group.

Uniqueness

The presence of both the diethylamino and hydroxyl groups in “(2Z)-2-(2,6-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one” makes it unique among similar compounds. These functional groups may enhance its biological activity and solubility, making it a more effective candidate for various applications.

Properties

Molecular Formula

C20H19Cl2NO3

Molecular Weight

392.3 g/mol

IUPAC Name

(2Z)-2-[(2,6-dichlorophenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C20H19Cl2NO3/c1-3-23(4-2)11-14-17(24)9-8-12-19(25)18(26-20(12)14)10-13-15(21)6-5-7-16(13)22/h5-10,24H,3-4,11H2,1-2H3/b18-10-

InChI Key

KJOWMCRJECNNEU-ZDLGFXPLSA-N

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC=C3Cl)Cl)/C2=O)O

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=C(C=CC=C3Cl)Cl)C2=O)O

Origin of Product

United States

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